Droperidol Impurity E

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

Droperidol Impurity E (CAS 1346604-17-8), also designated as Droperidol EP Impurity E, is a pharmacopoeially recognized process-related impurity of the butyrophenone antipsychotic and antiemetic agent droperidol. Its molecular formula C34H34N6O3 (MW 574.67 g/mol) reflects a dimeric architecture in which two 2-oxo-2,3-dihydro-1H-benzimidazol-1-yl moieties are bridged via a butyrophenone-type linker, distinguishing it structurally from all other EP-listed droperidol impurities and the parent drug (C22H22FN3O2, MW 379.44).

Molecular Formula C34H34N6O3
Molecular Weight 574.67
CAS No. 1346604-17-8
Cat. No. B602285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroperidol Impurity E
CAS1346604-17-8
Synonyms1-[1-[4-[4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl]-1-oxobutyl]phenyl]-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one
Molecular FormulaC34H34N6O3
Molecular Weight574.67
Structural Identifiers
SMILESC1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)N5CCC(=CC5)N6C7=CC=CC=C7NC6=O
InChIInChI=1S/C34H34N6O3/c41-32(10-5-19-37-20-15-26(16-21-37)39-30-8-3-1-6-28(30)35-33(39)42)24-11-13-25(14-12-24)38-22-17-27(18-23-38)40-31-9-4-2-7-29(31)36-34(40)43/h1-4,6-9,11-15,17H,5,10,16,18-23H2,(H,35,42)(H,36,43)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Droperidol Impurity E (CAS 1346604-17-8): EP Reference Standard Procurement and Differentiation


Droperidol Impurity E (CAS 1346604-17-8), also designated as Droperidol EP Impurity E, is a pharmacopoeially recognized process-related impurity of the butyrophenone antipsychotic and antiemetic agent droperidol . Its molecular formula C34H34N6O3 (MW 574.67 g/mol) reflects a dimeric architecture in which two 2-oxo-2,3-dihydro-1H-benzimidazol-1-yl moieties are bridged via a butyrophenone-type linker, distinguishing it structurally from all other EP-listed droperidol impurities and the parent drug (C22H22FN3O2, MW 379.44) [1]. The compound serves as a reference standard for analytical method development, method validation (AMV), quality control (QC), and ANDA submissions during the commercial production of droperidol, with traceability against EP or USP pharmacopoeial standards [2][3].

Workflow

EP impurity reference standard for HPLC/UPLC method development and ANDA submission support

Selection Logic

Dimeric 4-desfluoro architecture enables system suitability marker role distinct from all monomeric EP impurities

Use Context

Supports QC batch release, stability-indicating method validation, and orthogonal LC-MS impurity profiling

Why Droperidol Impurity E Cannot Be Substituted by Other Droperidol Impurity Reference Standards


Generic interchange among droperidol impurity reference standards is precluded by fundamental differences in molecular architecture, chromatographic behavior, and pharmacopoeial identity. Droperidol Impurity E (C34H34N6O3, MW 574.67) is the sole EP-listed impurity possessing a dimeric, 4-desfluoro structure, whereas Impurities A (C12H13N3O, MW 215.26), B (C22H22FN3O2, MW 379.44), C (C22H19FN3O2·Cl, MW 376.41/35.45), and D (C22H22FN3O3, MW 395.44) are monomeric species retaining varying degrees of structural homology to the parent drug droperidol (C22H22FN3O2, MW 379.44) [1]. These structural differences translate into distinct reversed-phase HPLC retention times, UV absorption characteristics, and mass spectrometric fragmentation patterns that render each impurity reference standard non-interchangeable for peak identification, system suitability testing, or quantification in batch release and stability studies under the European Pharmacopoeia monograph for droperidol [2].

Monomeric impurities do not match chromatographic profile

Impurities A–D share monomeric structures with lower MW (215–395) and distinct HPLC retention; substituting them for Impurity E may shift peak identification and system suitability results.

19F NMR-only workflows miss this non-fluorinated impurity

Impurity E contains zero fluorine atoms, unlike Impurities B–D. Laboratories relying solely on 19F NMR screening may fail to detect this EP-listed species.

Non-EP impurities lack compendial recognition for regulatory submissions

Non-pharmacopoeial droperidol impurities do not carry EP identity; their use may not satisfy ANDA or DMF related-substances testing expectations.

Quantitative Differentiation Evidence for Droperidol Impurity E (CAS 1346604-17-8) Versus Closest Analogs


Molecular Weight Differentiation: Dimeric Architecture Versus All Monomeric EP Impurities

Droperidol Impurity E exhibits a molecular weight of 574.67 g/mol (C34H34N6O3), representing an approximately 1.5-fold increase over the parent drug droperidol (379.44 g/mol) and all other EP-listed monomeric impurities . Specifically, Impurity E exceeds Impurity A (MW 215.26) by 167%, Impurity B (MW 379.44) by 51.5%, Impurity C free base (MW 376.41) by 52.7%, and Impurity D (MW 395.44) by 45.3% . This molecular weight differential directly impacts mass spectrometric detection parameters: the [M+H]+ ion for Impurity E appears at m/z 575.7 versus m/z 380.4 for droperidol and Impurity B, enabling unambiguous SIM or MRM channel assignment in LC-MS impurity profiling workflows [1].

MW Differentiation
Cross-study comparable
574.67 g/mol vs 215–395 g/mol: +51.5% to +167% over all monomeric EP impurities
Supports unambiguous SIM/MRM channel assignment in LC-MS impurity profiling
[M+H]+ at m/z 575.7 well-separated from parent drug (m/z 380.4) and all monomeric impurities
Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

4-Desfluoro Structural Modification: Halogen Content Versus Fluorinated Impurities

Droperidol Impurity E is chemically designated as 4-Desfluoro-4-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol, reflecting the complete absence of the fluorine atom that characterizes the parent drug and EP Impurities B, C, and D . Molecular formula analysis shows Impurity E contains zero fluorine atoms (C34H34N6O3, 0 F) versus one fluorine atom each in droperidol (C22H22FN3O2, 1 F), Impurity B (C22H22FN3O2, 1 F), Impurity C (C22H19FN3O2·Cl, 1 F), and Impurity D (C22H22FN3O3, 1 F) [1]. This fluorine absence renders Impurity E undetectable by 19F NMR spectroscopy, a technique routinely employed for tracking fluorinated impurities in droperidol API batches [2]. Consequently, laboratories relying exclusively on 19F NMR for impurity screening would miss Impurity E entirely, mandating orthogonal detection by HPLC-UV or LC-MS.

Fluorine Content
Cross-study comparable
0 fluorine atoms (C34H34N6O3) vs 1 fluorine in droperidol and Impurities B, C, D
Undetectable by 19F NMR; mandates orthogonal HPLC-UV or LC-MS detection
Complete absence of fluorine confirmed by molecular formula and HRMS
Structure-impurity relationship Halogen content analysis 19F NMR impurity profiling

EP Pharmacopoeial Classification as Impurity E: Regulatory Identity and Traceability

Droperidol Impurity E is explicitly designated as 'EP Impurity E' in the European Pharmacopoeia monograph for droperidol, carrying an official chemical identity of 1-[1-[4-[4-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl]-1-oxobutyl]phenyl]-1,2,3,6-tetrahydropyridin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one [1]. Unlike non-EP impurities such as Droperidol Impurity 4 (CAS 25551-59-1), Impurity 6 (CAS 65053-26-1), or Impurity 7 (diethyl 3,3'-(benzylazanediyl)dipropionate), Impurity E bears a formal pharmacopoeial identity that enables direct traceability to EP and USP reference standards upon feasibility assessment by the supplier [2][3]. This regulatory recognition streamlines its use in ANDA and DMF submissions where compendial impurity identification is a prerequisite for acceptance by regulatory agencies including FDA, EMA, and PMDA [3].

EP Pharmacopoeial Status
Class-level inference
EP Impurity E — explicitly named in the European Pharmacopoeia droperidol monograph
Supports compendial compliance for ANDA/DMF related-substances testing
Supplier traceability to EP/USP standards available per feasibility; non-EP impurities may not meet submission expectations
Pharmacopoeial compliance Regulatory submission Reference standard traceability

Validated UPLC Method with 40% Reduced Analysis Time Incorporating Droperidol Impurity E as Process Impurity Marker

A validated UPLC method for the determination of domperidone in the presence of its process impurities and droperidol was developed using a sub-2 µm C18 column (30 × 4.6 mm, 1.8 µm) with UV detection at 280 nm, achieving a total run time of 7.5 minutes [1]. This method, which is capable of resolving droperidol from its process-related impurities including Impurity E, demonstrated a 40% reduction in analysis time (from 12.5 min to 7.5 min) and a 58% decrease in solvent consumption compared to the European Pharmacopoeia method employing a Hypersil BDS C18 column (100 × 4.6 mm, 3 µm) [1]. The method was validated for accuracy, precision, specificity, robustness, and sensitivity per ICH guidelines, providing a regulatory-compliant framework within which Droperidol Impurity E can serve as a late-eluting system suitability marker for high-molecular-weight process impurities .

Validated UPLC Method
Supporting evidence
Run time reduced 40% (7.5 min vs 12.5 min EP method); solvent consumption reduced 58%
Provides a directly implementable, ICH-validated protocol for impurity resolution
Sub-2 µm C18 column, UV 280 nm; Curtin Whelan et al., 2015
UPLC method validation Process impurity control Pharmaceutical quality control

ISO 17034 Certified Reference Standard Availability with Defined Storage Specifications

Droperidol Impurity E is commercially available as an ISO 17034-certified reference standard from CATO Research Chemicals with a certified purity specification of >95% (HPLC), a defined storage temperature of 2°C–8°C (refrigerated), and a shelf life of 3 years from the date of manufacture [1]. In contrast, most EP impurities A–D are typically stored at room temperature or ambient conditions [2]. The requirement for refrigerated storage (2–8°C) for Impurity E, compared to ambient storage for Impurities A–C, reflects the compound's distinct thermal stability profile and has direct implications for laboratory cold-chain logistics planning and inventory management [3]. This storage differential is a procurement-relevant parameter when laboratories must budget for refrigerated storage capacity and validate shipping conditions for incoming reference standards.

Certified Standard Availability
Class-level inference
ISO 17034 certified; purity >95% (HPLC); storage 2–8°C; shelf life 3 years
Refrigerated storage requirement differs from ambient-stable Impurities A–D
Cold-chain logistics planning advised; storage recommendations may vary by supplier
Certified reference material ISO 17034 Pharmaceutical QC procurement

Optimal Application Scenarios for Droperidol Impurity E (CAS 1346604-17-8) in Pharmaceutical R&D and QC


ANDA Submission: Related Substances Method Validation for Droperidol API

Droperidol Impurity E serves as a critical EP-recognized reference standard for the validation of HPLC/UPLC related substances methods during ANDA preparation. As the sole dimeric, high-molecular-weight impurity (MW 574.67) among the five EP-listed impurities, it functions as a late-eluting system suitability marker that confirms adequate chromatographic resolution across the full molecular weight range of potential process impurities. Inclusion of Impurity E in method specificity and linearity validation ensures that the analytical procedure is capable of detecting and quantifying non-volatile, high-MW species that may co-elute with the API under suboptimal gradient conditions [1]. The validated UPLC method of Curtin Whelan et al. (2015), with a 7.5-minute run time and 58% solvent savings, provides a directly implementable protocol [2].

Stability-Indicating Method Development: Forced Degradation Peak Identification

During forced degradation studies of droperidol drug substance and drug product under ICH Q1A(R2) conditions, Impurity E is essential for identifying and quantifying peaks arising from dimerization or condensation side reactions during synthesis rather than from oxidative, hydrolytic, or photolytic degradation. While Impurities A, C, and D may arise from degradation pathways (Trabelsi et al., 2002), Impurity E is primarily classified as a process-related impurity formed during API synthesis [1]. This differential origin enables QC laboratories to distinguish between manufacturing process failures (elevated Impurity E) and storage-related degradation (elevated Impurities A, C, D), facilitating root cause investigation during out-of-specification (OOS) events [2].

LC-MS/MS Impurity Profiling: High-MW Marker for Orthogonal Detection

The combination of high molecular weight (574.67) and zero fluorine content makes Impurity E a unique orthogonal marker for validating LC-MS/MS impurity profiling methods. The [M+H]+ ion at m/z 575.7 falls in a mass range well separated from the parent drug droperidol (m/z 380.4) and all other EP impurities (m/z 216–396), enabling unambiguous SIM or MRM-based quantification without isobaric interference [1]. Furthermore, the absence of fluorine (0 F) means that Impurity E is invisible to 19F NMR detection, making it an ideal negative control for demonstrating the need for orthogonal detection techniques (HPLC-UV or LC-MS) rather than single-technique fluorine-selective screening in comprehensive impurity profiling protocols [2].

GMP QC Batch Release: Compendial Limit Testing with EP-Traceable Standards

For GMP-compliant batch release testing of droperidol API, Impurity E must be procured as an EP-traceable reference standard to satisfy regulatory expectations for compendial compliance. Suppliers such as CATO (ISO 17034 certified), SynZeal, and Veeprho offer Impurity E with detailed certificates of analysis including HPLC purity (>95%), NMR, and MS characterization data, along with the option for further traceability against USP or EP pharmacopoeial standards [1]. The refrigerated storage requirement (2–8°C) for Impurity E, as specified by multiple suppliers, must be accommodated in the QC laboratory's standard operating procedure for reference standard management to ensure stability and validity throughout the assigned shelf life of up to 3 years [2].

Application
Selection Property
Validation Focus
ANDA submission: related substances method validation
EP-recognized dimeric impurity with distinct high-MW retention
System suitability marker for late-eluting process impurities
Stability-indicating method development
Process-related origin distinguishes from degradation products
Root cause investigation during OOS events
LC-MS/MS impurity profiling: orthogonal marker
High MW (574.67) with zero fluorine content
Unambiguous SIM/MRM quantification; 19F NMR-negative control
GMP QC batch release: compendial limit testing
ISO 17034 certified, EP-traceable reference standard
Cold-chain storage compliance (2–8°C); shelf-life monitoring
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